Cas no 126867-53-6 (1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine)

1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with ethyl and methylthio groups. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of sulfur-containing methylthio groups enhances its reactivity in nucleophilic substitution reactions, facilitating further derivatization. Its well-defined molecular framework ensures consistency in synthetic applications, while its stability under standard conditions allows for ease of handling. The compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its ability to modulate intermolecular interactions. Its purity and structural specificity make it a reliable choice for precision chemistry applications.
1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine structure
126867-53-6 structure
Product name:1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS No:126867-53-6
MF:C9H12N4S2
MW:240.348378181458
CID:1093016
PubChem ID:14825371

1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
    • 1-ethyl-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine
    • 126867-53-6
    • Inchi: InChI=1S/C9H12N4S2/c1-4-13-7-6(5-10-13)8(14-2)12-9(11-7)15-3/h5H,4H2,1-3H3
    • InChI Key: QXPUHDGSZTWGLA-UHFFFAOYSA-N
    • SMILES: CCN1C2=C(C=N1)C(=NC(=N2)SC)SC

Computed Properties

  • Exact Mass: 240.05033875g/mol
  • Monoisotopic Mass: 240.05033875g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.2Ų
  • XLogP3: 2.2

1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM151724-1g
1-ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
126867-53-6 95%
1g
$574 2021-08-05
Chemenu
CM151724-1g
1-ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
126867-53-6 95%
1g
$574 2024-08-02

1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Related Literature

Additional information on 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Research Brief on 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 126867-53-6)

1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 126867-53-6) is a pyrazolopyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a kinase inhibitor, particularly in the context of cancer research. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in drug discovery. The ethyl and methylthio substituents at positions 1, 4, and 6 contribute to its unique binding affinity and selectivity for specific kinase targets. Recent in vitro studies have demonstrated that 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibits potent inhibitory activity against a range of kinases, including those implicated in oncogenic signaling pathways such as PI3K/AKT and MAPK/ERK.

One of the most promising aspects of this compound is its ability to modulate cellular proliferation and apoptosis. In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported that 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine induced significant apoptosis in cancer cell lines, including those resistant to conventional chemotherapy. The study utilized molecular docking and kinetic assays to elucidate the compound's binding mode, revealing high affinity for the ATP-binding pocket of target kinases.

Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. A recent preclinical investigation highlighted its favorable oral absorption and moderate half-life, making it a viable candidate for further development. However, challenges such as off-target effects and potential toxicity in normal cells remain areas of active research. Efforts are underway to optimize the compound's selectivity and reduce adverse effects through structural modifications.

In addition to its anticancer potential, 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has been explored for its anti-inflammatory and immunomodulatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in suppressing pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases. These findings underscore the compound's versatility and warrant further investigation into its therapeutic scope.

In conclusion, 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine represents a promising scaffold for the development of novel kinase inhibitors with broad therapeutic potential. Ongoing research aims to address its limitations and translate preclinical findings into clinical applications. Future studies should focus on combinatorial therapies and biomarker identification to maximize its efficacy and minimize side effects.

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